Clinical Arthritis Severity: GF9-G vs. GF9 in the Collagen-Induced Arthritis (CIA) Mouse Model
In the DBA/1 mouse collagen-induced arthritis (CIA) model, GF9 administered daily at 25 mg/kg i.p. from day 24 suppressed arthritis severity, while the control peptide GF9-G at the identical dose produced no therapeutic effect [1]. On day 38, the mean ± SEM clinical arthritis score for GF9-treated mice was 0.21 ± 0.16 compared with 3.16 ± 0.47 for GF9-G-treated mice (P < 0.0001), representing a >15-fold difference in clinical severity [1]. Crucially, GF9-G-treated mice did not differ significantly from vehicle-treated mice, confirming that the control peptide is biologically inert in this model and that GF9 activity is sequence-dependent [1].
| Evidence Dimension | Clinical arthritis severity score (0–5 per paw scale) at day 38 post-immunization |
|---|---|
| Target Compound Data | Mean clinical score = 3.16 ± 0.47 (GF9-G, 25 mg/kg i.p. daily) |
| Comparator Or Baseline | GF9 (active SCHOOL peptide): mean clinical score = 0.21 ± 0.16 (25 mg/kg i.p. daily); Vehicle (PBS): comparable to GF9-G (no significant difference) |
| Quantified Difference | >15-fold higher clinical score with GF9-G vs. GF9; P < 0.0001; no significant difference between GF9-G and vehicle |
| Conditions | DBA/1 mouse CIA model; daily i.p. dosing from day 24 to day 38; n = 10 per group |
Why This Matters
This direct head-to-head comparison provides the strongest in vivo validation that GF9-G is an appropriate negative control for TREM-1 SCHOOL peptide studies in inflammatory arthritis, with quantitative effect-size data enabling rigorous statistical power calculations for experimental design.
- [1] Shen ZT, Sigalov AB. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis. J Cell Mol Med. 2017 Oct;21(10):2524-2534. doi:10.1111/jcmm.13173. View Source
